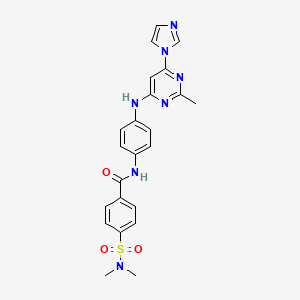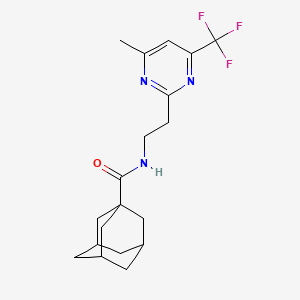
1-Nitro-4-(4-pentoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(4-pentoxyphenyl)benzene is a chemical compound with the molecular formula C17H19NO3 . It contains a total of 41 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic substitution reactions, similar to those seen in the synthesis of polysubstituted benzenes . The order of reactions can change the products produced . The synthesis would likely involve the introduction of a nitro group and a pentoxyphenyl group onto a benzene ring .Molecular Structure Analysis
The molecular structure of this compound includes a total of 41 bonds . The molecule contains 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The chemical reactions of this compound could potentially involve electrophilic aromatic substitution reactions . The nitro group on the benzene ring could make the compound more reactive towards electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
1. Use in Vicarious Nucleophilic Substitution Reactions
1-Nitro-4-(pentafluorosulfanyl)benzene, a compound related to 1-Nitro-4-(4-pentoxyphenyl)benzene, has been studied for its ability to undergo direct amination. This process is vital in the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are significant in various chemical applications. For instance, the study by Pastýříková et al. (2012) demonstrates this by showing the transformation of nitro(pentafluorosulfanyl)benzenes into valuable SF5-containing compounds through vicarious nucleophilic substitutions (Pastýříková et al., 2012).
2. Role in Crystal Engineering
Hexakis(4-nitrophenyl)benzene, a derivative of hexaphenylbenzene which is structurally similar to this compound, has shown potential in crystal engineering. Its ability to form layered structures with significant N⋯O interactions between NO2 groups makes it useful in positioning molecules with predictability, especially in the absence of stronger interactions like hydrogen bonds. This aspect was elaborated by Gagnon et al. (2007) in their study on the structural behavior of nitroarenes (Gagnon et al., 2007).
3. Implications in Electronic Device Development
The use of molecules containing nitroamine redox centers, which are structurally related to this compound, has been explored in electronic devices. A study by Chen et al. (1999) found that such molecules in a self-assembled monolayer exhibited negative differential resistance and a significant on-off peak-to-valley ratio, showcasing their potential in molecular electronic device applications (Chen et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-nitro-4-(4-pentoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCMQFCGBUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone](/img/structure/B2463042.png)






![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)




